

Technical Support Center: Sofosbuvir Forced Degradation & Interference Profiling

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Compound of Interest

Compound Name: Sofosbuvir 13CD3

Cat. No.: B1191610

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Current Status: Operational Subject: Technical Guide for Forced Degradation (Stress Testing) of Sofosbuvir (PSI-7977) Target Audience: Analytical Chemists, Formulation Scientists, QC Managers

Executive Summary

Sofosbuvir is a nucleotide analog prodrug containing a phosphoramidate moiety and an ester linkage.^[1] These functional groups render the molecule chemically labile, particularly under hydrolytic conditions. This guide provides validated protocols to induce degradation, isolate interferences (degradants), and troubleshoot chromatographic separation issues.

Key Stability Insight: Sofosbuvir is highly sensitive to alkaline hydrolysis (ester cleavage) and moderately sensitive to acidic hydrolysis (phosphoramidate cleavage). It is relatively stable under thermal and photolytic stress.^{[2][3]}

Module 1: Validated Stress Protocols

Objective: Generate 5–20% degradation to identify potential co-eluting interferences without destroying the primary analyte.

Hydrolytic Stress (Acid & Base)

Causality: The isopropyl ester and phosphoramidate bonds are the primary sites of failure. Base hydrolysis is significantly faster than acid hydrolysis for Sofosbuvir.

Parameter	Acidic Stress Protocol	Alkaline Stress Protocol
Reagent	0.1 N to 1.0 N HCl	0.1 N to 0.5 N NaOH
Temperature	60°C - 80°C (Reflux)	Ambient to 60°C
Duration	4 – 10 Hours	15 – 30 Minutes (Critical Control Point)
Target Degradation	~10-20%	~20-40%
Neutralization	Neutralize with equimolar NaOH before injection.	Neutralize with equimolar HCl immediately to stop rapid degradation.
Key Degradant (Interference)	DP-I (m/z ~488): Des-isopropyl acid derivative.	DP-II (m/z ~393): Cleaved phenoxy derivative.



Critical Warning: Do not expose Sofosbuvir to 1N NaOH at high temperatures (>60°C) for extended periods (>1 hour), as this will lead to total degradation (loss of mass balance) and formation of secondary breakdown products that do not reflect realistic shelf-life stability.

Oxidative Stress

Causality: Testing susceptibility of the nucleoside base and amine/phosphorous centers to oxidation.

- Reagent: 3% to 30%
- Condition: Ambient temperature for 2–24 hours.
- Outcome: Sofosbuvir is relatively stable.^{[2][3][4]} Expect <2% degradation.

- Interference: Potential N-oxides (m/z ~545) or minor oxidative cleavage products.

Photolytic & Thermal Stress[2][3][4]

- Thermal: 60°C–80°C for 7–21 days (Solid state).
- Photolytic: 1.2 million lux hours (ICH Q1B).
- Outcome: Negligible degradation expected.[2] If peaks appear, check for excipient compatibility (e.g., Magnesium Stearate interactions).

Module 2: Troubleshooting Chromatographic Interferences

Problem: "I see a split peak or shoulder on the main Sofosbuvir peak."

Root Cause Analysis: The primary degradant (Des-isopropyl Sofosbuvir, formed via ester hydrolysis) is structurally very similar to the parent API, differing only by an isopropyl group. This often leads to co-elution on standard C18 columns.

Troubleshooting Workflow

Q1: Is the interference eluting before or after the main peak?

- Before (RRT ~0.8 - 0.9): This is likely the Hydrolytic Acid Degradant (DP-I). It is more polar due to the free carboxylic acid group.
- Action: Lower the pH of your mobile phase buffer.
 - Why? At low pH (e.g., pH 2.5 - 3.0), the carboxylic acid degradant will be protonated (less polar), increasing its retention and pushing it away from the solvent front, improving resolution from the main peak.

Q2: Are you observing peak broadening in the stress samples but not the standard?

- Cause: Diluent mismatch. Stress samples neutralized (e.g., HCl + NaOH) contain high salt concentrations.

- Action: Reduce injection volume (from 10 μ L to 5 μ L) or dilute the stressed sample 1:1 with the initial mobile phase to mitigate solvent strength effects.

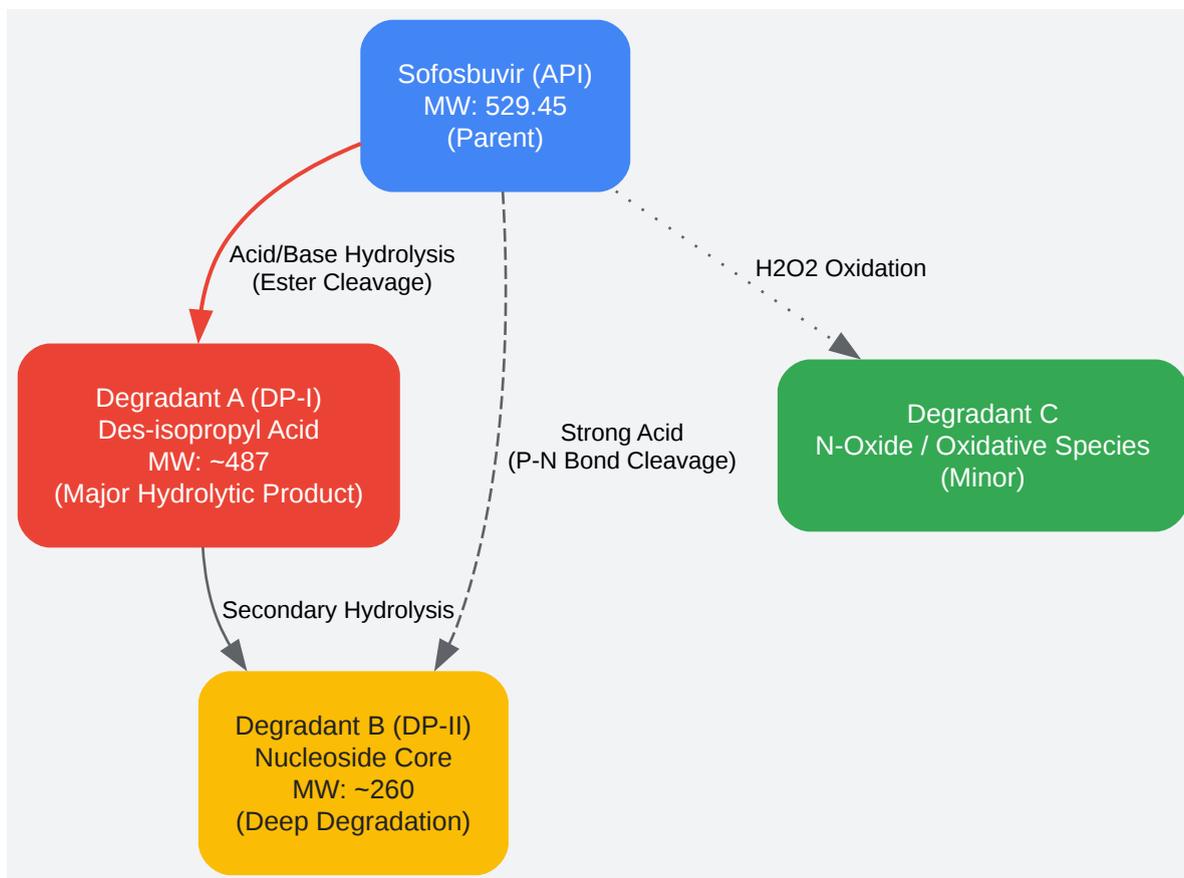
Recommended Stability-Indicating Method Parameters

- Column: Inertsil ODS-3V or equivalent C18 (250 x 4.6 mm, 5 μ m).
- Mobile Phase A: 0.1% Formic Acid or Phosphate Buffer pH 3.0.
- Mobile Phase B: Acetonitrile.
- Gradient: 5% B to 80% B over 15-20 minutes.
- Detection: UV at 260 nm (Lambda max for the uridine core).

Module 3: Degradation Pathway & Mechanism

Visualizing the Chemistry: Understanding where the molecule breaks is essential for identifying the interference.

- Pathway A (Base/Acid): Hydrolysis of the isopropyl ester
Formation of the Carboxylic Acid derivative (Major Interference).
- Pathway B (Strong Acid): Cleavage of the P-N bond
Loss of the phosphoramidate group
Formation of the nucleoside core (GS-331007 analog).



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Figure 1: Simplified degradation pathway of Sofosbuvir showing the primary ester hydrolysis (Red) leading to the major interference.

Module 4: Frequently Asked Questions (FAQs)

Q: Why is my mass balance low (<90%) in the alkaline stress sample? A: Sofosbuvir degrades extremely rapidly in base. If you refluxed with 0.1N NaOH, you likely degraded the API into non-chromatophoric small molecules or very polar species that elute in the void volume.

- Fix: Repeat the experiment using 0.01N NaOH at room temperature for only 15 minutes.

Q: I see a peak at m/z 488 in LC-MS. Is this an impurity or an artifact? A: This is a genuine degradation product (DP-I). It corresponds to the loss of the isopropyl group (

, mass 43) plus the addition of a proton (Hydrolysis:

).

- Calculation:

. In positive mode ESI,

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Q: Can I use a phenyl-hexyl column instead of C18? A: Yes. Phenyl-hexyl columns often provide better selectivity for the aromatic phenoxy group on the phosphoramidate tail. If C18 fails to separate the Des-isopropyl impurity, a Phenyl-hexyl column is the recommended alternative.

References

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